molecular formula C5H3BrOS B112174 5-Bromothiophene-3-carbaldehyde CAS No. 18791-79-2

5-Bromothiophene-3-carbaldehyde

Cat. No.: B112174
CAS No.: 18791-79-2
M. Wt: 191.05 g/mol
InChI Key: ZKLBPUYMTHPNOQ-UHFFFAOYSA-N
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Description

5-Bromothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H3BrOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the 5-position and an aldehyde group at the 3-position of the thiophene ring

Scientific Research Applications

5-Bromothiophene-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the synthesis of potential anti-inflammatory and antimicrobial agents.

    Medicine: Research into its derivatives has shown promise in the development of new drugs for various diseases.

    Industry: It is used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials due to its conductive properties.

Mechanism of Action

Target of Action

5-Bromothiophene-3-carbaldehyde is a chemical compound used in various chemical reactions, including the Suzuki–Miyaura (SM) cross-coupling . The primary targets of this compound are the organoboron reagents used in the SM coupling . These reagents are generally environmentally benign and have been developed with properties tailored for application under specific SM coupling conditions .

Mode of Action

In the SM coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of these pathways can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound is considered to have high gastrointestinal absorption and is predicted to be bbb permeant . The compound’s log P values suggest moderate lipophilicity .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The compound is also associated with certain hazards, including skin and eye irritation, and respiratory system toxicity .

Action Environment

The action of this compound is influenced by various environmental factors. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in this reaction can also impact the compound’s action . Furthermore, the compound’s solubility and synthetic accessibility can influence its efficacy and stability .

Safety and Hazards

5-Bromothiophene-3-carbaldehyde is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

Future Directions

Thiophene-based compounds, including 5-Bromothiophene-3-carbaldehyde, have potential applications in various fields. They are used in the synthesis of biologically active compounds, organic semiconductors, and organic field-effect transistors . They also have potential applications in the development of new drugs .

Biochemical Analysis

Biochemical Properties

The compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules. Specific enzymes, proteins, and other biomolecules that 5-Bromothiophene-3-carbaldehyde interacts with are yet to be identified.

Cellular Effects

Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophene-3-carbaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method is the bromination of 3-thiophenecarboxaldehyde using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like chloroform at a controlled temperature to achieve selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed amination using ammonia.

Major Products:

    Oxidation: 5-Bromothiophene-3-carboxylic acid.

    Reduction: 5-Bromothiophene-3-methanol.

    Substitution: 5-Aminothiophene-3-carbaldehyde.

Comparison with Similar Compounds

    5-Bromothiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

    3-Bromothiophene-2-carbaldehyde: Bromine and aldehyde groups at different positions.

    5-Bromo-2-thiophenecarboxaldehyde: Another positional isomer with different reactivity.

Uniqueness: 5-Bromothiophene-3-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various thiophene-based compounds and materials.

Properties

IUPAC Name

5-bromothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrOS/c6-5-1-4(2-7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLBPUYMTHPNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484383
Record name 5-bromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18791-79-2
Record name 5-Bromo-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18791-79-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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